molecular formula C20H21F2N3O2S B13121307 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B13121307
M. Wt: 405.5 g/mol
InChI Key: VJRGCLUHKGEUPV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluorophenyl group, a thiazolyl group, and a pyrrolidine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the coupling of the thiazole intermediate with a difluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyrrolidine Ring: This can be done through a cyclization reaction involving an appropriate amine and a diketone.

    Final Coupling: The final step involves coupling the cyclopentyl group with the pyrrolidine-thiazole intermediate under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles like amines and alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several potential scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-N-(4-(3,4-dichlorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-Cyclopentyl-N-(4-(3,4-dimethylphenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the difluorophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H21F2N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

1-cyclopentyl-N-[4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21F2N3O2S/c1-11-18(12-6-7-15(21)16(22)8-12)23-20(28-11)24-19(27)13-9-17(26)25(10-13)14-4-2-3-5-14/h6-8,13-14H,2-5,9-10H2,1H3,(H,23,24,27)

InChI Key

VJRGCLUHKGEUPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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